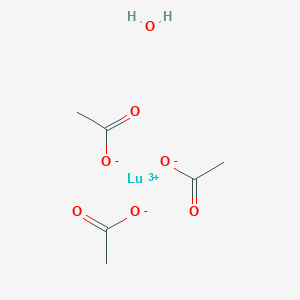

Lutetium(3+);triacetate;hydrate

Vue d'ensemble

Description

Lutetium(3+);triacetate;hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the formula (CH₃CO₂)₃Lu·xH₂O. It is the acetate salt of lutetium, a rare earth element. This compound is typically found in the form of colorless crystals and is known for its solubility in water. Lutetium is the heaviest and one of the least abundant of the lanthanides, making its compounds particularly interesting for various scientific applications .

Méthodes De Préparation

Lutetium(3+);triacetate;hydrate can be synthesized through several methods:

Neutralization Reaction: This involves reacting a lutetium salt, such as lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃), with acetic acid (CH₃COOH). The reactions are as follows

Reaction with Gaseous Acetic Acid: Lutetium oxide can also react with gaseous acetic acid to form lutetium(III) acetate.

Analyse Des Réactions Chimiques

Lutetium(3+);triacetate;hydrate undergoes various chemical reactions, including:

Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride (LuF₃) and ammonium acetate (CH₃COONH₄)

Reaction with Phosphoric Acid: This reaction yields lutetium phosphate (LuPO₄) and acetic acid

Applications De Recherche Scientifique

Medical Imaging

MRI Contrast Agents

Lutetium(III) acetate hydrate is being investigated as a potential contrast agent for magnetic resonance imaging (MRI). Its paramagnetic properties can enhance the contrast in MRI scans, allowing for better visualization of tissues and organs. Research indicates that lanthanide-based compounds, including lutetium derivatives, exhibit favorable relaxometric properties, making them suitable candidates for MRI applications .

Radiopharmaceuticals

In nuclear medicine, lutetium isotopes have been utilized in targeted radiotherapy, particularly in treating neuroendocrine tumors. Lutetium-177, a radioisotope of lutetium, is often combined with acetate to improve solubility and stability in biological environments. This combination enhances the delivery of therapeutic radiation directly to tumor cells while minimizing exposure to surrounding healthy tissues .

Catalysis

Catalytic Reactions

Lutetium(III) acetate serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions such as esterification and acylation has been documented. The compound's Lewis acid properties make it effective in activating substrates for nucleophilic attack, thereby accelerating reaction rates and improving yields .

Polymerization Processes

In material science, lutetium(III) acetate has been explored for its role in polymerization processes. Its use as a catalyst can lead to the production of high-performance polymers with specific properties tailored for applications in electronics and coatings .

Material Science

Thin Film Deposition

Lutetium(III) acetate hydrate is used in the deposition of thin films for electronic and optoelectronic applications. The compound can be applied via techniques such as chemical vapor deposition (CVD) or sol-gel processes to create high-quality thin films that exhibit desirable electrical and optical properties .

Nanomaterials Synthesis

The synthesis of nanomaterials often utilizes lutetium(III) acetate as a precursor. Its decomposition can yield lutetium oxide nanoparticles, which have potential applications in catalysis, photonics, and as luminescent materials due to their unique optical properties .

Case Study 1: MRI Contrast Enhancement

A study investigated the efficacy of lutetium-based compounds as MRI contrast agents. The results demonstrated that the incorporation of lutetium(III) acetate significantly improved the contrast-to-noise ratio in MRI images compared to conventional gadolinium-based agents. This improvement suggests a promising avenue for further research into lutetium's application in clinical settings .

Case Study 2: Catalytic Applications

Research on the use of lutetium(III) acetate in catalyzing esterification reactions showed that it outperformed traditional catalysts by providing higher yields and shorter reaction times. This finding highlights its potential utility in industrial applications where efficiency is paramount .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical Imaging | MRI Contrast Agent | Enhanced tissue visualization |

| Nuclear Medicine | Radiopharmaceuticals | Targeted therapy with minimal side effects |

| Catalysis | Organic synthesis | Improved reaction rates and yields |

| Material Science | Thin film deposition | High-quality electronic materials |

| Nanomaterials Synthesis | Precursor for nanoparticles | Unique optical properties |

Mécanisme D'action

The mechanism by which lutetium(3+);triacetate;hydrate exerts its effects depends on its application. In photodynamic therapy, for example, the compound is used in conjunction with UCNPs that absorb near-infrared (NIR) light and emit shorter wavelength light suitable for PDT. This process involves the generation of reactive oxygen species that can ablate tumor cells .

Comparaison Avec Des Composés Similaires

Lutetium(3+);triacetate;hydrate can be compared with other lanthanide acetates, such as:

- Ytterbium(III) acetate

- Thulium(III) acetate

- Erbium(III) acetate

- Gadolinium(III) acetate

- Europium(III) acetate

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the unique characteristics of each lanthanide element. This compound is unique due to lutetium’s position as the heaviest lanthanide, which can influence its chemical behavior and suitability for certain applications .

Activité Biologique

Lutetium(3+) triacetate hydrate (C6H11LuO7) is a lanthanide compound that has garnered interest due to its potential applications in biomedical fields, particularly in imaging and therapeutic agents. This article provides a comprehensive overview of its biological activity, including its synthesis, properties, and relevant case studies.

Lutetium(3+) triacetate hydrate is characterized by the following properties:

- Molecular Formula: C6H11LuO7

- Molecular Weight: 292.09 g/mol

- CAS Number: 207500-05-8

- Hydration State: Typically exists as a hydrate, enhancing solubility in biological systems.

The compound features a central lutetium ion coordinated by three acetate groups, which influences its reactivity and interaction with biological molecules.

The biological activity of lutetium(3+) triacetate hydrate primarily stems from its ability to form complexes with biomolecules, affecting their behavior. The coordination of lutetium with acetate ligands alters the electronic properties of the metal ion, enhancing its interaction with various biological targets.

2. Therapeutic Applications

Lutetium-based compounds have been investigated for their use in targeted radiotherapy and as contrast agents in magnetic resonance imaging (MRI). The unique relaxometric properties of lutetium complexes allow for enhanced imaging capabilities:

- Relaxivity Studies: Research indicates that lutetium complexes can exhibit significant relaxivity changes in response to pH variations, making them suitable for pH-sensitive imaging applications .

- Radiotherapeutic Potential: Lutetium-177, a radioactive isotope of lutetium, has been used in targeted radiotherapy for treating certain cancers, including neuroendocrine tumors. Lutetium(3+) triacetate hydrate may serve as a precursor for synthesizing such radiopharmaceuticals.

Study 1: Imaging Applications

A study published in Pharmaceutics explored the use of lutetium-based upconverting nanoparticles (UCNPs) for photodynamic therapy (PDT). The researchers demonstrated that these nanoparticles could effectively ablate cervical cancer cells when activated by near-infrared light, showcasing the potential of lutetium compounds in cancer treatment .

| Study Reference | Findings |

|---|---|

| Pharmaceutics (2020) | Demonstrated effective ablation of cancer cells using lutetium-based UCNPs under NIR light activation. |

Study 2: Relaxometric Properties

Another investigation examined the relaxometric properties of lutetium complexes in varying pH environments. The results indicated a substantial increase in relaxivity at lower pH levels, suggesting that lutetium triacetate could be developed into a responsive MRI contrast agent .

| Study Reference | Findings |

|---|---|

| Journal of the American Chemical Society | Significant relaxivity enhancement observed with changing pH levels, indicating potential for responsive imaging agents. |

Safety and Toxicology

While lutetium compounds are generally considered safe at therapeutic doses, toxicity assessments are essential. The safety profile of lutetium(3+) triacetate hydrate should be evaluated through comprehensive toxicological studies to determine any adverse effects associated with its use.

Propriétés

IUPAC Name |

lutetium(3+);triacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTOUBHBKDQYAB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648475 | |

| Record name | Lutetium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304675-59-0 | |

| Record name | Lutetium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.